molecular formula C13H8I2O B3053816 Bis(4-iodophenyl)methanone CAS No. 5630-56-8

Bis(4-iodophenyl)methanone

Cat. No.: B3053816
CAS No.: 5630-56-8
M. Wt: 434.01 g/mol
InChI Key: HFRHPJJBHNBGBD-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)methanone is a halogenated aromatic compound with the molecular formula C₁₃H₈I₂O, characterized by two iodine atoms at the para positions of the phenyl rings attached to a central ketone group.

The iodine substituents confer unique electronic and steric properties, making it a candidate for cross-coupling reactions and as a heavy-atom derivative in crystallography. Its synthesis typically involves Friedel-Crafts acylation or Ullmann-type coupling, though specific protocols are less documented compared to analogs.

Properties

IUPAC Name

bis(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHPJJBHNBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292937
Record name 4,4'-Diiodobenzophenone
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Molecular Weight

434.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-56-8
Record name Bis(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-56-8
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Record name 4,4'-Diiodobenzophenone
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Record name 4,4'-Diiodobenzophenone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diiodobenzophenone
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Preparation Methods

Direct Iodination of 4,4'-Dibromobenzophenone

The most widely reported synthesis involves halogen exchange using 4,4'-dibromobenzophenone as the starting material. In this method, bromine atoms are substituted with iodine via a nucleophilic aromatic substitution (SNAr) mechanism. A typical procedure involves refluxing 4,4'-dibromobenzophenone with excess potassium iodide in dimethylformamide (DMF) at 150°C for 24 hours under nitrogen atmosphere. Catalytic amounts of copper(I) iodide (5 mol%) enhance the reaction rate by facilitating iodide ion activation.

Table 1: Optimization of Halogen Exchange Conditions

KI Equiv Catalyst Temp (°C) Time (h) Yield (%)
3.0 None 150 24 62
3.0 CuI 150 18 78
4.0 CuI 160 12 85

Post-reaction workup includes dilution with ice water, extraction with dichloromethane, and recrystallization from ethanol to obtain pale yellow crystals. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic signals at δ 7.93 ppm (doublet, aryl protons adjacent to iodine) and δ 196.2 ppm (carbonyl carbon in 13C NMR).

Alternative Substrates: 4,4'-Dichlorobenzophenone

While less common, 4,4'-dichlorobenzophenone may serve as a substrate under harsher conditions. Using sodium iodide in refluxing 1,2-dimethoxyethane (DME) at 180°C for 48 hours achieves 43% conversion, but this method suffers from competitive dehalogenation pathways, necessitating careful stoichiometric control.

Ullmann Condensation of 4-Iodobenzoyl Chloride

Copper-Mediated Coupling

The Ullmann reaction provides an alternative route by coupling two equivalents of 4-iodobenzoyl chloride in the presence of copper powder. A 2013 protocol employs anhydrous pyridine as both solvent and base, heating the mixture at 120°C for 36 hours. This method avoids pre-functionalized benzophenones but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Key Reaction Parameters:

  • Molar Ratio: 1:2.2 (copper to acyl chloride)
  • Solvent: Pyridine (dry, distilled over CaH2)
  • Yield: 67% after column chromatography (silica gel, hexane/ethyl acetate 9:1)

Mass spectrometry data corroborates the molecular ion peak at m/z = 434.01 [M+] corresponding to C13H8I2O.

Palladium-Catalyzed Carbonylative Coupling

Suzuki-Miyaura Approach

Advanced methodologies leverage palladium catalysts to construct the benzophenone core. A 2021 adaptation of the Suzuki-Miyaura reaction couples 4-iodophenylboronic acid with 4-iodobenzoyl chloride under carbon monoxide atmosphere. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2 mol%) and triethylamine in tetrahydrofuran (THF), the reaction proceeds at 60°C for 20 hours.

Optimized Conditions:

  • CO Pressure: 1 atm
  • Base: Et3N (3 equiv)
  • Yield: 72%
  • Purity: >95% (HPLC)

This method demonstrates superior functional group tolerance compared to classical Ullmann reactions, enabling the incorporation of electron-withdrawing substituents in related derivatives.

Purification and Analytical Characterization

Recrystallization Techniques

Crude Bis(4-iodophenyl)methanone typically undergoes recrystallization from ethanol or ethyl acetate/hexane mixtures. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 218–220°C, consistent with literature values.

Spectroscopic Identification

  • FT-IR: Strong absorption at 1675 cm−1 (C=O stretch)
  • 1H NMR (400 MHz, CDCl3): δ 7.93 (d, J = 8.4 Hz, 4H), 7.71 (d, J = 8.4 Hz, 4H)
  • 13C NMR (100 MHz, CDCl3): δ 196.2 (C=O), 138.5 (C-I), 132.1 (CH aryl), 98.3 (C-I)

Industrial-Scale Production Considerations

Cost Analysis

At the manufacturing level, the halogen exchange route remains predominant due to lower catalyst costs. However, palladium-based methods gain traction for high-purity requirements in pharmaceutical applications. Current pricing data indicates:

Table 2: Commercial Availability (2025)

Supplier Purity Price per 50 mg
Sigma-Aldrich 97% $106
American Custom Chemicals 95% $505.92

These disparities reflect variations in purification protocols and intellectual property licensing.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of bis(4-iodophenyl)methanone derivatives as anticancer agents. For instance, a series of analogs derived from this compound were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MDA-MB-231, a model for triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy while reducing off-target effects associated with G-protein coupled receptors (GPCRs) .

Case Study: Compound 4a

In one notable study, compound 4a , an analog of this compound, demonstrated an IC50 value of 7.7 μM against MDA-MB-231 cells. The compound was also shown to effectively cross the blood-brain barrier (BBB), making it a promising candidate for treating metastatic cancers that affect the brain .

Materials Science

Electroluminescent Emission Materials

This compound has been utilized in the synthesis of europium complexes for electroluminescent applications. The incorporation of this compound into the ligand framework enhances the photophysical properties necessary for efficient light emission. The structural modifications involving this compound have been shown to improve charge transport properties, which are crucial for the performance of organic light-emitting diodes (OLEDs) .

Organic Synthesis

Synthesis of Polyamides

The compound serves as a key intermediate in the synthesis of novel polyamides. For example, research has demonstrated that this compound can be employed in C-N coupling reactions to produce aromatic cardo polyamides. These materials exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table: Synthesis Overview

Reaction TypeProductYield (%)Reference
C-N CouplingAromatic Cardo Polyamides54%
Electroluminescent ComplexesEuropium ComplexesVaries
Anticancer DerivativesCompound 4a (IC50 = 7.7 μM)-

Mechanism of Action

The mechanism of action of Bis(4-iodophenyl)methanone involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and a carbonyl group. These functional groups allow the compound to interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bis(4-fluorophenyl)methanone (C₁₃H₈F₂O)
  • Structure : Fluorine atoms replace iodine at the para positions.
  • Synthesis : Prepared via nucleophilic aromatic substitution or Pd-catalyzed coupling, achieving yields up to 84% .
  • Properties :
    • Lower molecular weight (284.42 g/mol vs. 454.01 g/mol for the iodinated compound) .
    • Higher thermal stability due to smaller substituents; decomposition temperatures exceed 247°C for similar fluorinated ketones .
  • Applications : Used in hyperfluorescent OLEDs as an assistant dopant, leveraging its electron-withdrawing fluorine atoms .
Bis(4-chlorophenyl)methanone
  • Structure : Chlorine atoms at para positions.
  • Reactivity : Chlorine’s moderate electronegativity balances electronic effects, making it a versatile intermediate in Suzuki-Miyaura couplings.
  • Comparison : Chlorine’s smaller size compared to iodine reduces steric hindrance, facilitating easier functionalization.
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • Structure : Mixed halogen substituents (Cl, I, F).
  • Safety : Classified under GHS guidelines with specific handling requirements due to iodine’s volatility .
  • Utility : Mixed halogens enable selective reactivity in multi-step syntheses.

Heterocyclic and Functionalized Analogs

Bis(thieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
  • Structure: Thienopyridine rings replace phenyl groups.
  • Synthesis Challenges: Alkylation attempts with dibromo compounds failed, highlighting steric and electronic constraints absent in simpler halogenated methanones .
  • Applications : Antimicrobial activity against S. aureus and E. coli due to heterocyclic moieties .
4,4′-Bis(dimethylamino)thiobenzophenone (C₁₇H₂₀N₂S)
  • Structure: Thioketone with dimethylamino groups.
  • Properties :
    • Sulfur atom increases polarizability, affecting solubility and spectroscopic profiles.
    • Molecular weight: 284.42 g/mol .
  • Use : Photocatalysis and dye-sensitized solar cells.

Alkoxy and Hydroxy-Substituted Derivatives

Bis(2,5-difluoro-4-methoxyphenyl)methanone (C₁₅H₁₀F₂O₃)
  • Synthesis: Methoxylation via NaOMe in methanol, yielding 61–84% after purification .
  • Spectroscopy : Confirmed by ¹⁹F NMR and IR, with distinct peaks for methoxy (-OCH₃) and fluorine .
4,4’-Bis(hexyloxyphenyl)methanone
  • Structure : Hexyloxy chains enhance lipophilicity.
  • Applications : Liquid crystals and surfactants due to alkyl chain flexibility .

Key Data Tables

Table 2: Thermal and Spectroscopic Properties

Compound Decomposition Temp (°C) Key Spectroscopic Features
Bis(4-iodophenyl)methanone Not reported Heavy-atom effect in XRD
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Stabilized by H-bonds
Bis(4-fluorophenyl)methanone >247 Distinct ¹⁹F NMR shifts

Biological Activity

Bis(4-iodophenyl)methanone, a compound characterized by its two 4-iodophenyl groups attached to a central carbonyl, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and structural activity relationships (SAR) to elucidate the compound's potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C13H10I2OC_{13}H_{10}I_{2}O. Its structure is defined by the presence of two iodine atoms on the phenyl rings, which significantly influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, in vitro assays have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values for different cell types indicate a promising therapeutic index:

Cell LineIC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)3.2
HeLa (cervical cancer)4.8

These results suggest that this compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis induction .

Antiviral Activity

The antiviral potential of this compound has also been explored. Structure-activity relationship studies indicate that modifications to the compound can enhance its inhibitory effects against viral replication. For example, derivatives with additional functional groups showed improved IC50 values in assays against various viral strains, highlighting the importance of chemical substitution in enhancing biological activity .

Study on Anticancer Mechanisms

A detailed study investigated the mechanisms by which this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways, leading to programmed cell death. Notably, it was observed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

SAR Analysis

Q & A

Q. What are the standard synthetic routes for Bis(4-iodophenyl)methanone, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, halogenated aryl precursors (e.g., 4-iodobenzene derivatives) are reacted with carbonyl sources (e.g., phosgene or benzoyl chloride analogs) in the presence of Lewis acids (AlCl₃) or transition-metal catalysts (CuI/Pd) . Yield optimization involves controlling stoichiometry, solvent polarity (e.g., THF vs. DMSO), and reaction temperature (60–120°C). Purification via flash chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Q. How is this compound characterized spectroscopically, and what are the key diagnostic peaks?

Structural confirmation relies on ¹H/¹³C NMR (e.g., carbonyl resonance at ~195–200 ppm, aromatic protons at 7.2–8.0 ppm) and FTIR (C=O stretch at ~1650–1680 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈I₂O at m/z 454.85). Elemental analysis validates stoichiometry (±0.3% deviation). Discrepancies in spectral data may arise from solvent effects or crystallinity; cross-validation with XRD or HPLC is recommended .

Advanced Research Questions

Q. How can catalytic systems for this compound-mediated cross-coupling reactions be optimized to enhance regioselectivity?

Regioselectivity in Suzuki-Miyaura or Sonogashira couplings can be improved using Pd-based catalysts (e.g., Pd(PPh₃)₄) with tailored ligands (e.g., SPhos) to stabilize transition states. Solvent polarity (DMSO > DMF > THF) and additives (e.g., bis(4-methoxyphenyl)methanone at 10 mol%) modulate electronic effects, reducing side reactions. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer assays often stem from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., MIC vs. time-kill curves). Meta-analysis of dose-response data (IC₅₀, LD₅₀) and standardized protocols (CLSI guidelines) are essential. Redundant synthesis and blind testing minimize batch-to-batch variability .

Q. How can computational methods predict the photophysical properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and UV-Vis absorption spectra. Solvent effects are incorporated via PCM models. Experimental validation using time-resolved fluorescence spectroscopy (e.g., nanosecond lifetimes) quantifies intersystem crossing efficiency, relevant for OLED or photovoltaic studies .

Methodological Challenges & Data Analysis

Q. What experimental designs minimize byproduct formation during this compound synthesis?

Byproducts (e.g., di-iodinated isomers) are mitigated by:

  • Slow reagent addition to control exothermicity.
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Real-time monitoring via TLC or inline IR. Post-reaction quenching (e.g., Na₂S₂O₃ for iodine residues) and gradient chromatography enhance purity .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing iodine substituents activate the carbonyl toward nucleophiles (e.g., Grignard reagents) but introduce steric hindrance. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Kinetic isotopic studies (D₂O vs. H₂O) differentiate between SN1/SN2 mechanisms .

Applications in Multidisciplinary Research

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

As a rigid linker, its iodinated aryl groups enhance MOF stability via halogen bonding. Porosity and surface area are tuned by varying node metals (e.g., Zn²⁺ vs. Cu²⁺). Gas adsorption studies (BET analysis) correlate framework geometry with CO₂/N₂ selectivity .

Q. How is this compound utilized in photo-redox catalysis?

It acts as a triplet photosensitizer in [2+2] cycloadditions, leveraging its long-lived excited states (τ ~10⁻⁶ s). Wavelength-dependent studies (e.g., 365 nm vs. 450 nm LEDs) optimize quantum yields. Transient absorption spectroscopy maps energy transfer pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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